N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
N-{3-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole ring. Key structural elements include:
- A 3-chlorophenyl group attached to the triazole ring, providing electron-withdrawing properties.
- A 5-methyl substituent on the triazole, enhancing steric stability.
Its synthesis likely follows multi-step protocols involving cyclization and coupling reactions, as seen in analogous triazole-thiadiazole derivatives .
Properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-7-4-6-13(20)10-14)17-21-19(29-24-17)22-18(27)12-5-3-8-15(9-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRPRZSRHMUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound that integrates a triazole and thiadiazole moiety, both of which are known for their diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H15ClN6O2S
- Molecular Weight : 366.85 g/mol
- Key Functional Groups : Triazole ring, thiadiazole ring, methoxy group
Antimicrobial Activity
Research indicates that compounds containing 1,2,4-triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- A study found that derivatives of 1,2,4-triazoles demonstrated moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The presence of the 3-chlorophenyl group in the triazole structure is believed to enhance the compound's efficacy against fungal pathogens like Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (triazole derivative) | E. coli | 32 µg/mL |
| Compound B (thiadiazole derivative) | S. aureus | 16 µg/mL |
| N-{3-[1-(3-chlorophenyl)-5-methyl...} | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer properties of thiadiazole and triazole derivatives have been extensively studied:
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, triazolo-thiadiazole hybrids demonstrated IC50 values as low as 0.15 µM against human leukemia cells .
- The mechanism of action often involves the induction of apoptosis in cancer cells without affecting normal cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo-thiadiazole Hybrid A | HL-60 (leukemia) | 0.15 |
| Triazolo-thiadiazole Hybrid B | CHO (ovarian) | 0.12 |
| N-{3-[1-(3-chlorophenyl)-5-methyl...} | MCF7 (breast) | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on related thiadiazole derivatives:
- Thiadiazoles have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
- The incorporation of a methoxy group may enhance these effects by improving solubility and bioavailability.
Case Studies
A notable study synthesized several derivatives based on the structure of N-{3-[1-(3-chlorophenyl)-5-methyl...}, demonstrating their efficacy against multiple microbial strains and cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines such as HCT-116 and HeLa . The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for drug development.
Antimicrobial Properties
The structural components of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide suggest potential antimicrobial activity. Triazole derivatives have been widely studied for their efficacy against bacteria and fungi . The presence of the thiadiazole moiety further enhances this property, allowing for broader spectrum activity against resistant strains.
Anti-inflammatory Effects
In silico studies have indicated that triazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways. For example, molecular docking studies suggest that similar compounds may inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory diseases . This positions this compound as a promising candidate for anti-inflammatory drug development.
Pesticidal Activity
Compounds with thiadiazole and triazole structures have been explored for their pesticidal properties. Research has shown that derivatives can act as effective fungicides or herbicides due to their ability to disrupt cellular processes in target organisms . This application is significant in developing sustainable agricultural practices to combat plant diseases.
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science. Its potential use in creating novel polymers or coatings with antimicrobial properties could lead to advancements in biomedical devices or protective coatings in various industries.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazole-thiadiazole hybrids. Below is a comparative analysis with structurally related molecules from the evidence:
Structural Analogs and Key Differences
Functional Implications
Substituent Effects: Chloro vs. Methoxy Position: The 3-OCH3 in the target compound vs. 2-OCH3 in 931335-55-6 may influence hydrogen-bonding networks, as seen in nitazoxanide derivatives () .
Biological Relevance: Thiadiazole-triazole hybrids (e.g., ’s 9c) show docking poses indicative of enzyme inhibition, suggesting the target compound may interact similarly with biological targets . The absence of nitro groups (cf.
Physicochemical Properties
- Lipophilicity : The target compound’s Cl and OCH3 groups balance hydrophobicity and solubility, whereas 1189418-72-1’s dimethoxy groups increase polarity .
- Stability : Crystallographic data () highlight intermolecular H-bonding (N–H⋯N, C–H⋯O) as critical for stability, a feature likely shared by the target compound .
Research Findings and Limitations
- Gaps in Data : Direct biological activity (e.g., IC50 values) for the target compound is absent in the evidence, necessitating extrapolation from structural analogs.
- Computational Predictions : Molecular docking () and SHELX-refined crystal structures () support hypotheses about binding modes but require experimental validation.
Q & A
Q. What are the key synthetic steps for preparing this compound?
- Answer : Multi-step synthesis involves: (i) Cyclocondensation of 3-chlorophenylhydrazine with nitriles to form the triazole ring. (ii) Thiadiazole ring formation via H₂S/NH₂NH₂ reactions. (iii) Amide coupling using 3-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography or recrystallization (e.g., ethanol/water) ensures >95% purity .
Q. How does the compound’s solubility impact formulation for in vitro assays?
- Answer : Limited aqueous solubility (logP ~3.2) necessitates dimethyl sulfoxide (DMSO) stock solutions (≤1% v/v in assays). Co-solvents like PEG-400 or surfactants (e.g., Tween-80) improve dispersion in biological buffers. Solubility is pH-dependent due to the benzamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Answer : Systematic parameter variation is required:
- Solvent : DMF or acetonitrile enhances nucleophilicity in cyclization steps .
- Catalysts : Bleaching Earth Clay (pH 12.5) improves coupling efficiency in heterocyclic systems .
- Temperature : 70–80°C for thiadiazole formation reduces side products .
- Automation : Continuous flow synthesis minimizes batch variability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Answer : (i) Standardize assay protocols (e.g., cell line passage number, incubation time). (ii) Validate target engagement via competitive binding assays (e.g., SPR or ITC). (iii) Explore metabolite interference using LC-MS/MS. Discrepancies may arise from substituent electronic effects (e.g., 3-chlorophenyl vs. fluorophenyl analogs) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs.
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Evaluate stability of ligand-target complexes (≥100 ns trajectories) .
Q. What is the SAR of the triazole-thiadiazole core for enhancing anticancer activity?
- Answer :
- Triazole : Methyl at position 5 increases metabolic stability.
- Thiadiazole : Sulfur enhances π-stacking with DNA bases.
- 3-Methoxybenzamide : Electron-donating groups improve solubility without sacrificing binding affinity.
Substituting 3-chlorophenyl with 4-fluoro-2-methylphenyl boosts cytotoxicity in MCF-7 cells .
Q. How does the compound’s stability under physiological conditions affect pharmacokinetics?
- Answer :
- Thermal stability : DSC shows decomposition >200°C.
- Hydrolytic stability : Susceptible to esterase-mediated cleavage of the amide bond in plasma.
- Light sensitivity : Protect from UV exposure during storage.
Microsomal stability assays (e.g., human liver microsomes) guide prodrug design .
Q. What analytical techniques quantify degradation products during long-term storage?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
